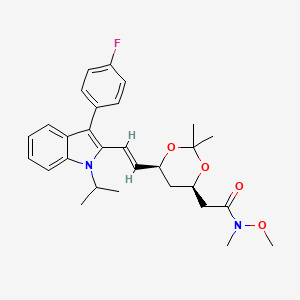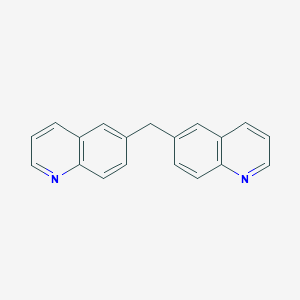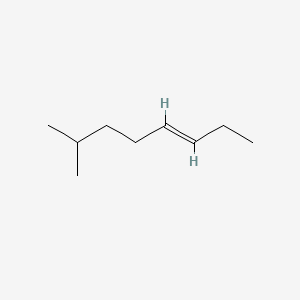
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt is a biomedical compound known for its role in various biological processes. It is a derivative of N-acetyllactosamine and is characterized by the presence of a sulfo group at the 6th position of the glucopyranose ring. This compound is significant in the study of cell adhesion, signaling, and inflammation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt involves multiple steps. The process typically starts with the protection of hydroxyl groups followed by the introduction of the sulfo group. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups like acetyl or benzyl to protect the hydroxyl groups.
Glycosylation: Coupling of the protected glucosamine with galactose derivatives.
Sulfonation: Introduction of the sulfo group at the 6th position using reagents like sulfur trioxide-pyridine complex.
Deprotection: Removal of the protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反応の分析
Types of Reactions
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like periodate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
科学的研究の応用
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates.
Biology: Studied for its role in cell adhesion and signaling.
Medicine: Investigated for its potential in treating inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines.
Industry: Utilized in the development of polymer-based drug delivery systems.
作用機序
The compound exerts its effects by interacting with specific molecular targets and pathways. It inhibits pro-inflammatory cytokines in human bronchial epithelial cell lines, which may be helpful in treating inflammatory conditions. The presence of the sulfo group enhances its binding affinity to certain receptors and enzymes involved in inflammation and cell signaling.
類似化合物との比較
Similar Compounds
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-glucopyranose: Lacks the sulfo group, making it less effective in certain biological processes.
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose: Different stereochemistry, leading to different biological activities.
Uniqueness
The presence of the sulfo group at the 6th position of the glucopyranose ring makes 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt unique. This modification enhances its stability, bioavailability, and binding affinity, making it more effective in biomedical applications.
特性
分子式 |
C14H25NNaO14S+ |
|---|---|
分子量 |
486.4 g/mol |
IUPAC名 |
sodium;[(2R,3R,4S,5S)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-hydroxymethanesulfonic acid |
InChI |
InChI=1S/C14H25NO14S.Na/c1-3(17)15-5-7(19)10(11(28-12(5)22)13(23)30(24,25)26)29-14-9(21)8(20)6(18)4(2-16)27-14;/h4-14,16,18-23H,2H2,1H3,(H,15,17)(H,24,25,26);/q;+1/t4-,5+,6+,7+,8+,9-,10-,11-,12?,13?,14+;/m1./s1 |
InChIキー |
FMHZMRJBNRDDPI-OBSSODGTSA-N |
異性体SMILES |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](OC1O)C(O)S(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O.[Na+] |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)C(O)S(=O)(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)


![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)


